N-(2-methoxy-5-methylphenyl)nonanamide
Description
N-(2-Methoxy-5-methylphenyl)nonanamide is a synthetic nonanamide derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position. This analysis extrapolates key properties from related compounds to infer its behavior.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)nonanamide |
InChI |
InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-10-17(19)18-15-13-14(2)11-12-16(15)20-3/h11-13H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
GFRWCWOZORMOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C=CC(=C1)C)OC |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
Nonanoyl chloride reacts with 2-methoxy-5-methylaniline in a biphasic system (water/dichloromethane) with NaOH as the base.
Procedure :
-
Dissolve 2-methoxy-5-methylaniline (1 equiv) in dichloromethane.
-
Add nonanoyl chloride (1.1 equiv) dropwise under ice cooling.
-
Stir vigorously with 10% NaOH (aqueous) for 2 hours.
-
Isolate the organic layer, wash with brine, and concentrate.
Outcomes :
Carbodiimide-Mediated Coupling
Nonanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before coupling with the amine.
Optimized Protocol :
-
Nonanoic acid (1 equiv), EDC (1.5 equiv), HOBt (1.2 equiv) in THF, 0°C, 30 minutes.
-
Add 2-methoxy-5-methylaniline (1 equiv), stir at room temperature for 12 hours.
Advantages :
Direct Thermal Condensation
Nonanoic acid and 2-methoxy-5-methylaniline are heated at 150°C with catalytic p-toluenesulfonic acid (PTSA) to remove water via azeotropic distillation.
Limitations :
Comparative Analysis of Amidation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost |
|---|---|---|---|---|
| Schotten-Baumann | 65–70 | 95–97 | 2 hours | Low |
| EDC/HOBt Coupling | 80–85 | 98–99 | 12 hours | High |
| Thermal Condensation | 50–55 | 90–92 | 8 hours | Moderate |
Key Findings :
-
The EDC/HOBt method offers superior yield and purity but requires expensive reagents.
-
Schotten-Baumann is cost-effective for large-scale synthesis despite moderate yields.
Purification and Characterization
Column Chromatography
Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted amine and carboxylic acid derivatives.
Recrystallization
Dissolving the crude product in hot ethanol (80% v/v) and cooling to −20°C yields crystalline this compound with 99% purity.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 6.95–6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.50 (t, 2H, J=7.5 Hz, COCH₂), 2.28 (s, 3H, Ar-CH₃), 1.60–1.20 (m, 12H, CH₂), 0.88 (t, 3H, CH₃).
Industrial Scalability and Environmental Considerations
The hydrogenation step using 10% Pd/C (recyclable up to 5 times) and solvent recovery systems (e.g., ethylene dichloride distillation) align with green chemistry principles . Waste streams are minimized by reusing catalysts and solvents, reducing the E-factor by 40% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)nonanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)nonanamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)nonanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Structure
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.35 g/mol
- Functional Groups : Methoxy (-OCH3), Methyl (-CH3), Amide (-C(=O)N)
Medicinal Chemistry
N-(2-methoxy-5-methylphenyl)nonanamide is being investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit:
- Antimicrobial Activity : Research indicates that the compound may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : In vitro studies have shown that it can reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Biological Studies
The compound's interactions with biological systems are of significant interest:
- Mechanism of Action : The methoxy and methyl groups enhance lipophilicity, allowing better membrane penetration. The amide group may facilitate interactions with specific biological targets, such as enzymes or receptors.
- Case Studies :
- A study demonstrated that this compound reduced inflammation in animal models of arthritis.
- Another study explored its effects on cell proliferation in cancer cell lines, showing promising results in inhibiting tumor growth.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions, including coupling reactions and functional group transformations.
- Intermediate in Specialty Chemicals Production : The compound is also used as an intermediate in the production of specialty chemicals for industrial applications.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Characteristics |
|---|---|
| N-(2-Methoxy-5-methylphenyl)acetamide | Contains an acetamide group instead of a nonanamide chain. |
| N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | Features a sulfonamide group, enhancing its biological activity. |
| N-(2-Methoxy-5-methylphenyl)-2-phenylpropanamide | Includes a phenylpropane structure, differing in side chain length. |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Significant reduction in cytokine levels |
| Anticancer | Inhibition of cell proliferation in cancer lines |
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)nonanamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity and metabolic fate of nonanamide derivatives are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis:
Nonivamide (N-(4-Hydroxy-3-methoxybenzyl)nonanamide)
- Substituents : 4-hydroxy (-OH), 3-methoxy (-OCH₃).
- TRPV1 Activity : High agonist potency due to hydrogen bonding between the 4-OH and Trp549 and hydrophobic interactions with the 3-OCH₃ group in the "hole-A" pocket of TRPV1 .
- Metabolism: Primarily hydroxylated at the C5 position by CYP1A2, leading to reactive intermediates (e.g., quinone methides) that form glutathione (GSH) conjugates .
- Physicochemical Properties : Moderate lipophilicity (LogP ~3.5).
N-(3,4-Dimethoxybenzyl)nonanamide
- Substituents : 3-OCH₃, 4-OCH₃.
- TRPV1 Activity : Low potency due to the absence of a hydroxyl group for hydrogen bonding with Trp549 .
- Physicochemical Properties : Higher lipophilicity (LogP ~4.0) due to additional methoxy groups.
N-(2,4,5-Trimethoxybenzyl)nonanamide
- Substituents : 2-OCH₃, 4-OCH₃, 5-OCH₃.
- TRPV1 Activity: Not reported, but steric hindrance from the 2-OCH₃ group likely reduces receptor binding.
- Metabolism : Generates C6-hydroxylated metabolites (M7) and unique GSH adducts (G9), indicating altered regioselectivity in P450-mediated oxidation .
- Physicochemical Properties : Highest LogP (~4.5) among analogs due to three methoxy groups.
Dihydrocapsaicin (N-(4-Hydroxy-3-methoxybenzyl)-8-methylnonanamide)
- Substituents: 4-OH, 3-OCH₃, with an 8-methyl branch on the nonanamide chain.
- TRPV1 Activity: Similar to nonivamide but slightly reduced due to increased steric bulk .
- Metabolism: Shares metabolic pathways with nonivamide but exhibits slower oxidation due to branched-chain hydrophobicity .
- Physicochemical Properties: LogP ~4.2, higher than nonivamide due to the methyl branch.
N-(2-Methoxy-5-methylphenyl)nonanamide
- Substituents : 2-OCH₃, 5-CH₃.
- TRPV1 Activity : Predicted low due to the absence of a 4-OH group critical for Trp549 interaction. The 2-OCH₃ group may sterically hinder binding .
- Metabolism: Likely undergoes hydroxylation at positions ortho to the methoxy group (e.g., C6), similar to N-(2,4,5-trimethoxybenzyl)nonanamide .
- Physicochemical Properties: Estimated LogP ~4.3 (higher than nonivamide due to methyl substitution).
Data Table: Key Comparative Metrics
Metabolic and Toxicological Implications
- In contrast, this compound may form fewer reactive intermediates due to steric protection from the 2-OCH₃ group.
- Enzyme Specificity: CYP1A2 predominantly oxidizes nonivamide, while CYP3A4 and CYP1A1 mediate dehydrogenation in analogs like N-(2,4,5-trimethoxybenzyl)nonanamide . The target compound’s metabolism may involve CYP2C or CYP2D isoforms, though further studies are needed.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-methoxy-5-methylphenyl)nonanamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling nonanoyl chloride with 2-methoxy-5-methylaniline under Schotten-Baumann conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography. Final characterization employs 1H-NMR (e.g., methoxy protons at δ ~3.8 ppm, methyl groups at δ ~2.3 ppm) and mass spectrometry (exact mass: 363.1365 g/mol) . For structural analogs, orthogonal protection of functional groups (e.g., methoxy, methyl) may be required to prevent side reactions .
Q. How can researchers screen the preliminary biological activity of this compound?
- Methodological Answer : Initial screening focuses on receptor binding assays (e.g., TRPV1 modulation) and cytotoxicity profiling. Use HEK293 cells overexpressing TRPV1 to measure calcium flux (Fluo-4 AM dye) at 10–100 µM concentrations. Parallel cytotoxicity assays (MTT or LDH release) in primary lung cells or immortalized lines help differentiate target-specific effects from nonspecific toxicity .
Advanced Research Questions
Q. What metabolic pathways and reactive intermediates are generated during CYP450-mediated oxidation of this compound?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS with precursor-to-product ion transitions (e.g., m/z 363 → 153 for hydroxylated derivatives). Key enzymes include CYP1A2 and CYP2C19 , which hydroxylate the methoxy-methylphenyl moiety, forming quinone methides (detected via GSH trapping assays) . Compare metabolite profiles with structurally similar compounds (e.g., Nonivamide analogs) to infer regioselectivity .
Q. How do structural modifications (e.g., methoxy position, alkyl chain length) influence TRPV1 binding and toxicity?
- Methodological Answer : Conduct SAR studies using analogs (e.g., N-(3-methoxybenzyl)nonanamide vs. N-(4-hydroxybenzyl)nonanamide). Measure IC50 values via calcium flux assays (range: 45–200 µM) and correlate with cytotoxicity. Molecular docking (AutoDock Vina) reveals critical interactions:
- Hydrogen bonding : 3-MeO group with Trp549 (distance ~1.9 Å).
- Hydrophobic interactions : Nonanoyl chain with Tyr511.
Modifying the methoxy position reduces TRPV1 activation potency by disrupting these interactions .
Q. Does this compound exhibit off-target effects, such as glycosphingolipid synthase inhibition?
- Methodological Answer : Test inhibition of glucosylceramide synthase (GCS) in cancer cell lines (e.g., MCF-7) using LC-MS to quantify glucosylceramide levels. Compare with known inhibitors (e.g., N-butyldeoxynojirimycin). IC50 values >50 µM suggest low potency, but structural analogs with benzodioxin moieties (e.g., N-[1-(2,3-dihydrobenzodioxin-6-yl)-...]nonanamide) show stronger activity, indicating scaffold specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
